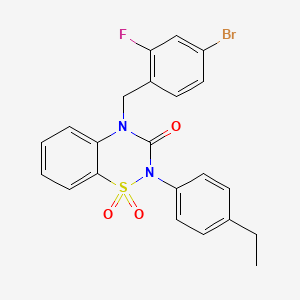

4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 933211-63-3

Cat. No.: VC8323669

Molecular Formula: C22H18BrFN2O3S

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933211-63-3 |

|---|---|

| Molecular Formula | C22H18BrFN2O3S |

| Molecular Weight | 489.4 g/mol |

| IUPAC Name | 4-[(4-bromo-2-fluorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

| Standard InChI | InChI=1S/C22H18BrFN2O3S/c1-2-15-7-11-18(12-8-15)26-22(27)25(14-16-9-10-17(23)13-19(16)24)20-5-3-4-6-21(20)30(26,28)29/h3-13H,2,14H2,1H3 |

| Standard InChI Key | XHKSFWYXROXNNT-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F |

Introduction

Synthesis

The synthesis of benzothiadiazine derivatives typically involves cyclization reactions that integrate sulfur and nitrogen atoms into an aromatic framework. While specific synthesis data for this compound is unavailable in the provided results, general methodologies include:

-

Starting Materials:

-

Aromatic amines or hydrazines.

-

Sulfur-containing reagents like sulfur dioxide or sulfonamides.

-

-

Cyclization Reaction:

-

Cyclization of intermediate compounds under acidic or basic conditions to form the benzothiadiazine ring system.

-

-

Functionalization:

-

Introduction of bromine and fluorine substituents via halogenation reactions.

-

Coupling reactions to attach the ethylphenyl group.

-

Pharmacological Relevance

Benzothiadiazine derivatives are known for their pharmacological activities, including:

-

Antihypertensive Agents: Many benzothiadiazines act as diuretics by inhibiting sodium-chloride symporters in renal tubules.

-

Antimicrobial Activity: Structural analogs have shown activity against bacterial and fungal strains due to their ability to disrupt cellular processes.

Material Science Applications

Due to their electronic properties (from halogen substituents), derivatives like this compound may find uses in:

-

Organic semiconductors.

-

Light-emitting diodes (LEDs).

Analytical Characterization

To confirm the structure and purity of such compounds, researchers typically employ:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines chemical shifts and confirms structure. |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |

| IR Spectroscopy | Identifies functional groups like SO₂ and NH groups. |

| X-ray Crystallography | Provides precise 3D structural information. |

Examples:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume